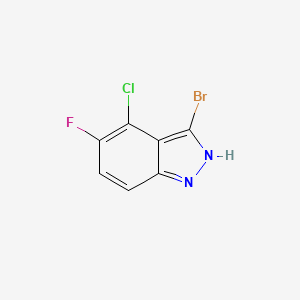

3-Bromo-4-chloro-5-fluoro-1H-indazole

Description

Overview of the 1H-Indazole Scaffold: Structural Features and Significance in Heterocyclic Chemistry

Indazole is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.netnih.gov It exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form. nih.gov This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib. nih.gov

The significance of the indazole scaffold lies in its ability to act as a versatile pharmacophore. The nitrogen atoms can participate in hydrogen bonding, a critical interaction for binding to biological targets like enzymes and receptors. The bicyclic system is relatively rigid, providing a defined orientation for appended functional groups to interact with target proteins. Furthermore, the aromatic nature of the indazole ring allows for various substitution patterns, enabling chemists to fine-tune the electronic, steric, and lipophilic properties of the molecule to optimize its pharmacological profile.

The Role of Halogenation in Modulating Indazole Reactivity and Properties

Halogenation is a powerful and widely used strategy in organic synthesis to modify the properties of aromatic and heteroaromatic compounds. google.com Introducing halogen atoms (fluorine, chlorine, bromine, iodine) onto the 1H-indazole scaffold profoundly influences its chemical reactivity and biological activity. Halogenated indazoles are not only often biologically active themselves but, more importantly, serve as key intermediates for constructing more complex molecules. google.com The carbon-halogen bond provides a reactive handle for a variety of transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental to modern drug discovery. bldpharm.com

The electronic nature of the indazole ring is significantly altered by the presence of halogen substituents. Halogens exert a dual electronic effect on aromatic systems: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+M) due to the presence of lone pairs of electrons. chemicalbook.com

Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This effect increases the electron density at the ortho and para positions relative to the halogen substituent. The resonance effect is most significant for fluorine and decreases for larger halogens (F > Cl > Br) due to less effective orbital overlap with the carbon 2p orbital.

In the case of 3-Bromo-4-chloro-5-fluoro-1H-indazole, the interplay of these effects from three different halogens creates a unique electronic landscape across the molecule, influencing its reactivity and intermolecular interactions.

| Halogen | Pauling Electronegativity | Inductive Effect | Resonance Effect |

|---|---|---|---|

| Fluorine (F) | 3.98 | Strongly withdrawing (-I) | Weakly donating (+M) |

| Chlorine (Cl) | 3.16 | Strongly withdrawing (-I) | Weakly donating (+M) |

| Bromine (Br) | 2.96 | Withdrawing (-I) | Weakly donating (+M) |

Beyond electronics, the physical size of halogen atoms plays a crucial role in determining the shape and reactivity of the indazole molecule. This steric hindrance can dictate the regioselectivity of subsequent reactions, influencing which position on the ring is most accessible to reagents. nih.gov For instance, bulky substituents at the C3 position of an indazole can sterically hinder the adjacent N2 position, leading to a preference for alkylation at the N1 position. nih.gov

In this compound, the substituents are arranged on adjacent carbon atoms (C3, C4, C5). The relative sizes of bromine, chlorine, and fluorine create a specific steric profile that can influence the molecule's conformation and how it fits into the active site of a biological target. The steric bulk increases down the group, with bromine being the largest and fluorine the smallest of the three. This size difference can be exploited to achieve selective chemical transformations.

| Halogen | Van der Waals Radius (Å) | Covalent Radius (Å) |

|---|---|---|

| Fluorine (F) | 1.47 | 0.64 |

| Chlorine (Cl) | 1.75 | 0.99 |

| Bromine (Br) | 1.85 | 1.14 |

Positioning of this compound within Contemporary Indazole Chemistry

While specific research detailing the synthesis and application of this compound is not extensively documented in public literature, its chemical structure positions it as a highly valuable and strategic intermediate for organic synthesis, particularly in the field of medicinal chemistry. The value of similarly structured polyhalogenated indazoles is well-established; for example, 7-Bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV agent. mdpi.com

The strategic importance of this compound lies in the differential reactivity of its three distinct carbon-halogen bonds. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the reactivity of C-X bonds typically follows the order C-I > C-Br > C-Cl >> C-F. This hierarchy allows for regioselective functionalization, where one halogen can be selectively replaced while the others remain intact for subsequent transformations.

Therefore, this compound represents a versatile synthetic platform. A researcher could, for instance, selectively perform a Suzuki coupling at the more reactive C-Br bond at the 3-position, then carry out a different coupling reaction at the C-Cl bond at the 4-position under more forcing conditions, leaving the robust C-F bond at the 5-position untouched. This step-wise functionalization capability makes the compound an ideal starting material for generating diverse libraries of complex indazole derivatives in the search for new drug candidates. Its utility is as a precisely designed building block for the efficient and controlled assembly of novel molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClFN2 |

|---|---|

Molecular Weight |

249.47 g/mol |

IUPAC Name |

3-bromo-4-chloro-5-fluoro-2H-indazole |

InChI |

InChI=1S/C7H3BrClFN2/c8-7-5-4(11-12-7)2-1-3(10)6(5)9/h1-2H,(H,11,12) |

InChI Key |

UDIGLCKZOQLKBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1F)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Chloro 5 Fluoro 1h Indazole and Its Functionalized Derivatives

Strategies for Constructing the 1H-Indazole Core with Halogenation

The synthesis of halogenated 1H-indazoles often begins with precursors that already contain the required halogen atoms on the phenyl ring. This pre-functionalization strategy is crucial for controlling the final substitution pattern of the indazole product. The choice of starting materials and the cyclization method are pivotal in achieving the desired isomer.

Cyclization Reactions and Precursor Design

The design of appropriate precursors is the cornerstone of synthesizing complex indazoles. These precursors are typically ortho-substituted benzene (B151609) derivatives that are engineered to undergo cyclization to form the bicyclic indazole system.

Intramolecular cyclization represents a powerful method for forming the 1H-indazole core. These reactions involve the formation of a nitrogen-nitrogen bond or a carbon-nitrogen bond to close the pyrazole (B372694) ring onto the benzene core. A prominent example is the copper-catalyzed intramolecular Ullmann-type reaction. acs.orgnih.gov This approach typically starts with an ortho-haloarylhydrazone, which is cyclized via intramolecular C-N bond formation. nih.gov For a target like 3-bromo-4-chloro-5-fluoro-1H-indazole, a hypothetical precursor could be the hydrazone derived from a 2,5-dichloro-6-fluorophenyl-based carbonyl compound. The development of a concise route to a fluorinated indazole using an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine (B178648) and a culminating copper-catalyzed intramolecular Ullmann cyclization, highlights the efficiency of this pathway. acs.orgnih.gov

Silver(I)-mediated intramolecular oxidative C–H amination is another modern technique for constructing the 1H-indazole ring, which is particularly useful for synthesizing a variety of 3-substituted indazoles. nih.gov

Table 1: Overview of Intramolecular Cyclization Strategies

| Cyclization Method | Typical Precursor | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Ullmann-Type Reaction | o-Haloarylhydrazone | Copper salts (e.g., CuI) | acs.orgnih.govthieme-connect.com |

| Intramolecular Amination | o-Haloarylhydrazone | Transition metals | nih.govnih.gov |

| C-H Bond Amination | Arylhydrazone | Silver(I) oxidant | nih.gov |

Annulation reactions involving hydrazine or its derivatives are a classical and widely used method for constructing the indazole core. nih.gov These approaches typically involve the reaction of an ortho-functionalized benzene derivative with hydrazine, leading to a condensation and cyclization cascade.

A common strategy is the reaction of ortho-halobenzonitriles with hydrazine. organic-chemistry.org For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV drug Lenacapavir, can be achieved from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine via an SNAr cyclization. nih.govresearchgate.net This demonstrates the feasibility of constructing a chloro-bromo-substituted indazole core directly. Similarly, ortho-halobenzaldehydes or ketones can condense with hydrazine to yield 1H-indazoles. chemicalbook.comresearchgate.netlookchem.com The reaction of substituted salicylaldehydes with hydrazine hydrochloride in acidic ethanol (B145695) is reported to give 1H-indazoles in high yields. lookchem.com

The [3+2] annulation approach using arynes and hydrazones also provides a versatile route to the 1H-indazole skeleton under mild conditions. nih.govorganic-chemistry.org

Table 2: Hydrazine-Based Annulation Methods for Indazole Synthesis

| Precursor Type | Reagent | Reaction Type | Reference |

|---|---|---|---|

| o-Halobenzonitrile | Hydrazine | SNAr / Cyclization | organic-chemistry.orgnih.govresearchgate.net |

| o-Halobenzaldehyde/Ketone | Hydrazine | Condensation / Cyclization | chemicalbook.comresearchgate.netlookchem.com |

| Aryne | Hydrazone | [3+2] Annulation | nih.govorganic-chemistry.org |

Regioselective Halogenation Post-Cyclization

An alternative and often complementary strategy involves the direct halogenation of a pre-formed indazole ring. This method's success hinges on the inherent reactivity of the indazole core and the ability to control the regioselectivity of the electrophilic substitution. The C3 position of the 1H-indazole ring is particularly susceptible to electrophilic attack. chim.it

The introduction of a bromine atom at the C3 position of the indazole ring is a well-established transformation. Various brominating agents can be employed to achieve this regioselectively. N-bromosuccinimide (NBS) is a widely used reagent for the C3 bromination of indazoles in solvents like acetonitrile (B52724) or chloroform. chim.itnih.gov

A patented procedure demonstrates the direct synthesis of 3-bromo-4-fluoro-1H-indazole from 4-fluoro-1H-indazole. chemicalbook.com The reaction is carried out using a solution of bromine in aqueous sodium hydroxide, affording the desired product in 69% yield. chemicalbook.com This method could be adapted for a precursor like 4-chloro-5-fluoro-1H-indazole.

More recent protocols have utilized 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions to efficiently brominate indazoles at the C3 position. rsc.orgrsc.org This method is rapid, occurs under mild conditions, and tolerates a wide range of functional groups. rsc.org

Table 3: Selected Protocols for C3-Bromination of 1H-Indazoles

| Precursor Example | Brominating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoro-1H-indazole | Br2 / NaOH | 2M NaOH (aq), 20°C, 3h | 69% | chemicalbook.com |

| 2-Phenyl-2H-indazole | DBDMH | Na2CO3, EtOH, 40°C, ultrasound, 30 min | 75% | rsc.org |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS | DMF, 80°C | 84% (C7-bromo) | nih.gov |

Direct chlorination of the indazole ring, particularly at the C3 position, can be accomplished using various chlorinating agents. N-chlorosuccinimide (NCS) is a common and effective reagent for this purpose. researchgate.net Metal-free, regioselective halogenation of 2-substituted indazoles using NCS has been reported to provide mono- and poly-chlorinated products in high yields by adjusting reaction conditions. researchgate.netrsc.org This strategy could be applied to a precursor such as 3-bromo-5-fluoro-1H-indazole to install the final chlorine atom at the C4 position, although regioselectivity would be a critical challenge to overcome.

Strategies for Introducing Fluorine at Specific Positions

The introduction of fluorine into heterocyclic systems can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity. nih.gov For a molecule like this compound, the fluorine atom is typically incorporated early in the synthetic sequence by using a fluorinated starting material.

One of the most direct strategies involves starting with a pre-fluorinated aniline (B41778) derivative. For instance, a plausible synthetic route for a related compound, 5-bromo-4-fluoro-1H-indazole, begins with 3-fluoro-2-methylaniline. google.com This precursor undergoes a three-step sequence:

Bromination: The aniline is first brominated to install the bromine atom at the desired position on the aromatic ring. google.com

Diazotization and Cyclization: The resulting amino group is then converted into a diazonium salt, which subsequently undergoes intramolecular cyclization to form the indazole core. This ring-closing reaction establishes the bicyclic system. google.com

Deprotection: If any protecting groups are used during the synthesis, a final deprotection step yields the target indazole. google.com

This "building block" approach ensures the precise placement of the fluorine atom at the C5 position. Another method for synthesizing fluorinated indazoles involves an ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement. This process can start with a pentafluorophenyl-substituted 1,2,4-oxadiazole, which reacts with a bidentate nucleophile like hydrazine to form the fluorinated indazole ring system in high yields under mild conditions. researchgate.net Functionalization of the indazole nucleus can be achieved beforehand via nucleophilic aromatic substitution on the starting pentafluorophenyl oxadiazole. researchgate.net

Directed Functionalization at Specific Positions of the Indazole Ring System

Once the this compound core is synthesized, its multiple halogen substituents and C-H bonds offer numerous handles for further diversification.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical tool for modifying complex organic molecules, avoiding the need for pre-functionalized substrates. researchgate.net For the indazole ring system, transition-metal-catalyzed C-H functionalization has been extensively explored. researchgate.net These strategies typically rely on a directing group to guide the metal catalyst to a specific C-H bond, most commonly at the ortho position of an N-aryl substituent or directly on the indazole core. researchgate.netrsc.org

While the C3 position of this compound is already occupied, other positions on the indazole ring, such as C7, could be targets for C-H functionalization. Transition metals like rhodium and palladium are frequently employed for this purpose. mdpi.comnih.gov For example, Rh(III)-catalyzed C-H activation of azobenzenes followed by cyclization with aldehydes is a known method for synthesizing 2H-indazoles. acs.orgnih.gov Similarly, palladium-catalyzed C-H functionalization at the C3-position of 2H-indazoles has been achieved using an isocyanide insertion strategy. acs.org Although these examples apply to different positions or tautomers, they highlight the potential for applying C-H activation principles to functionalize the available C-H bonds on the benzene portion of the target molecule, provided a suitable directing group strategy is devised.

Metal-Catalyzed Coupling Reactions for Further Derivatization

The bromine atom at the C3 position of this compound is a key site for derivatization via metal-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysts are exceptionally effective for activating carbon-halogen bonds, making the C3-bromo group an ideal handle for a variety of transformations. researchgate.net The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a premier method for forming C-C bonds. mdpi.com This reaction is tolerant of a wide range of functional groups and can be used to introduce aryl, heteroaryl, or vinyl substituents at the C3 position. researchgate.netmdpi.com

Other significant palladium-catalyzed transformations applicable to the C3-bromo position include:

Heck Reaction: For introducing alkenyl groups.

Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes.

Buchwald-Hartwig Amination: For creating C-N bonds by coupling with amines.

Stille Coupling: Utilizes organotin reagents to form new C-C bonds.

These reactions provide a robust platform for elaborating the indazole scaffold, enabling the synthesis of diverse libraries of compounds for various applications.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃) |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Stille Coupling | Organostannane | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Pd(PPh₃)₄, Ligand |

Copper-mediated reactions, particularly the Ullmann condensation, offer a classic and effective alternative for forming C-N, C-O, and C-S bonds. acs.org These processes are especially useful for coupling aryl halides with nucleophiles that may be challenging substrates in palladium-catalyzed systems. For the C3-bromo position of the indazole, copper catalysis can facilitate:

N-Arylation: Reaction with amines, amides, or other nitrogen heterocycles.

O-Arylation: Reaction with alcohols or phenols to form ethers.

S-Arylation: Reaction with thiols to form thioethers.

While historically requiring harsh conditions, modern copper-catalyzed systems often employ ligands that enable these transformations to proceed under milder temperatures with improved yields and substrate scope. acs.org In some cases, competitive binding of nitrogen atoms within the heterocyclic substrate can hinder transition-metal catalysis, but specific directing groups or ligand choices can overcome this issue. nih.gov Other transition metals, such as rhodium and ruthenium, are also employed in various C-H activation and annulation strategies to build or functionalize the indazole core. nih.gov

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Indazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.org In this compound, the benzene portion of the molecule is substituted with both chlorine and fluorine. The SNAr mechanism involves a two-step addition-elimination process, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group. masterorganicchemistry.com

The feasibility and regioselectivity of an SNAr reaction on this substrate depend on several factors:

Ring Activation: The indazole ring itself is electron-deficient, which activates the attached benzene ring toward nucleophilic attack.

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the highly electronegative fluorine atom is often a better leaving group than chlorine because it more strongly activates the ring towards attack. masterorganicchemistry.comnih.gov

Position of Halogens: Nucleophilic attack is favored at positions ortho or para to activating groups.

Given these principles, a nucleophile is most likely to attack the C5 position, leading to the displacement of the fluoride (B91410) ion. However, displacement of the chloride at C4 is also possible, depending on the reaction conditions and the nature of the nucleophile. This reactivity provides a powerful method for introducing a wide range of nucleophiles—such as alkoxides, amines, and thiolates—directly onto the benzene ring of the indazole. semanticscholar.orgnih.gov

| Nucleophile (Nu⁻) | Potential Leaving Group | Resulting Functional Group | Example Product Structure |

|---|---|---|---|

| RO⁻ (Alkoxide) | F⁻ or Cl⁻ | -OR (Ether) | 5-Alkoxy-3-bromo-4-chloro-1H-indazole |

| R₂N⁻ (Amine) | F⁻ or Cl⁻ | -NR₂ (Amine) | 5-Amino-3-bromo-4-chloro-1H-indazole |

| RS⁻ (Thiolate) | F⁻ or Cl⁻ | -SR (Thioether) | 3-Bromo-4-chloro-5-(alkylthio)-1H-indazole |

| N₃⁻ (Azide) | F⁻ or Cl⁻ | -N₃ (Azide) | 5-Azido-3-bromo-4-chloro-1H-indazole |

Large-Scale Synthesis and Process Optimization for this compound Intermediates

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its precursors necessitates a thorough evaluation and optimization of the entire manufacturing process. This involves developing scalable protocols that are not only efficient in terms of yield but also cost-effective, safe, and environmentally sustainable. Key considerations include the choice of starting materials, reaction conditions, and the isolation of intermediates.

Development of Efficient and Scalable Protocols

The primary goal in developing a large-scale synthesis is to establish a process that can be reliably executed in a plant setting. This often involves modifying laboratory procedures to accommodate the different heat and mass transfer properties of large reactors. For the synthesis of halogenated indazoles, this includes optimizing reaction parameters such as temperature, pressure, reaction time, and the stoichiometry of reagents.

A critical aspect of process optimization is the selection of appropriate solvents and reagents that are suitable for large-scale use. Factors such as cost, toxicity, and ease of recovery are paramount. For instance, a common route to substituted indazoles involves the diazotization of an aniline precursor followed by cyclization. In a large-scale setting, the choice of diazotizing agent and the control of the highly exothermic diazotization reaction are critical for both safety and product quality.

The table below outlines a hypothetical comparison of a laboratory-scale versus a potential optimized large-scale process for a key intermediate step, illustrating common areas of process optimization.

| Parameter | Laboratory-Scale Protocol | Optimized Large-Scale Protocol | Rationale for Optimization |

| Solvent | Dichloromethane (DCM) | Toluene or Ethyl Acetate | Lower cost, better environmental profile, and higher boiling point for better temperature control. |

| Reagent | tert-Butyl nitrite | Sodium nitrite | Significantly lower cost and readily available for bulk use. |

| Temperature Control | Ice bath (0 °C) | Jacketed reactor with automated cooling | Precise and uniform temperature control is crucial for managing exotherms in large volumes. |

| Work-up | Liquid-liquid extraction | Reactive extraction and crystallization | Minimizes solvent use and simplifies isolation, avoiding emulsion issues common at scale. |

| Isolation | Flash column chromatography | Crystallization/Recrystallization | Chromatography is generally not feasible for large quantities; crystallization is more economical and scalable. |

Impurity Profiles and Purification Strategies (e.g., Column Chromatography Alternatives)

Understanding and controlling the impurity profile is a cornerstone of any large-scale chemical manufacturing process. Impurities can arise from starting materials, side reactions, or degradation of the product. A comprehensive impurity profile is typically established using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Common impurities in the synthesis of halogenated indazoles can include regioisomers, over-halogenated or under-halogenated species, and residual starting materials or reagents. For instance, in the bromination step of an indazole core, the formation of di-brominated or isomeric products is a common challenge.

Given that column chromatography is often impractical and uneconomical for large-scale purification, alternative strategies are essential. Crystallization is the most widely used technique for the purification of solid compounds at an industrial scale. By carefully selecting the solvent system and controlling the cooling profile, it is possible to selectively crystallize the desired product, leaving impurities behind in the mother liquor.

The following table details potential impurities and corresponding non-chromatographic purification strategies.

| Potential Impurity | Origin | Recommended Purification Strategy |

| Regioisomers | Non-selective cyclization or halogenation | Recrystallization: Exploiting differences in solubility between isomers in a specific solvent system. |

| Over-halogenated byproducts | Excess halogenating agent or harsh reaction conditions | Reactive Quench: Addition of a quenching agent to remove excess halogenating reagent before isolation. |

| Residual Starting Material | Incomplete reaction | Slurry Wash: Washing the crude product with a solvent in which the starting material is soluble but the product is not. |

| Inorganic Salts | Byproducts from reagents or work-up | Aqueous Wash/Trituration: Removal of water-soluble inorganic salts by washing the crude product. |

By implementing these advanced process controls and purification methods, it is possible to consistently produce this compound and its intermediates at a large scale, meeting the stringent purity requirements for their intended applications.

Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloro 5 Fluoro 1h Indazole

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the 3-Bromo-4-chloro-5-fluoro-1H-indazole ring is a delicate balance of the inherent electronic properties of the indazole nucleus and the modifying influence of the three halogen substituents. Indazoles, as ten-π electron aromatic systems, exhibit characteristics of both pyridine (B92270) and pyrrole, allowing for a range of chemical transformations. chim.it

Influence of Halogen Substituents on Reaction Pathways

The bromine, chlorine, and fluorine atoms on the carbocyclic ring of this compound play a crucial role in modulating its reactivity. Halogens are generally deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect (-I effect), which reduces the electron density of the aromatic ring. However, they are also capable of donating a lone pair of electrons through resonance (+M effect), which can influence the regioselectivity of incoming electrophiles.

In the context of this specific molecule, the cumulative inductive effect of the three halogens is expected to significantly deactivate the benzene (B151609) ring towards electrophilic attack. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, these electron-withdrawing groups can activate the ring, making it more susceptible to attack by nucleophiles, particularly at positions ortho and para to the halogens. The relative reactivity of the carbon-halogen bonds in nucleophilic substitution would likely follow the order C-Cl > C-Br, with the C-F bond being the least reactive under typical SNAr conditions.

Halogenation reactions on the indazole ring itself are a key functionalization strategy. chim.it For instance, bromination often occurs readily at the C3 position of the indazole core using reagents like N-bromosuccinimide (NBS). chim.it However, since the C3 position in the target molecule is already substituted with bromine, further halogenation would likely occur on the carbocyclic ring, though the deactivating nature of the existing halogens would necessitate harsh reaction conditions.

Competitive Reaction Site Selectivity (e.g., N1 vs. N2 vs. Carbon positions)

Alkylation of 1H-indazoles typically results in a mixture of N1 and N2 substituted products, and the ratio is highly dependent on the reaction conditions. beilstein-journals.org Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the kinetic product. chim.it The presence of bulky substituents or specific chelating groups can influence this selectivity. beilstein-journals.org For this compound, the steric hindrance at the N1 position due to the C7-H might be less significant than electronic effects. The electron-withdrawing nature of the substituents on the benzene ring could influence the nucleophilicity of the nitrogen atoms.

Computational studies on substituted indazoles have shown that the relative energies of the N1 and N2 anions, formed upon deprotonation, can predict the site of alkylation. The distribution of electron density and the stability of the resulting tautomers are key factors. beilstein-journals.org

Regarding electrophilic attack on the carbon skeleton, the C3 position is often the most reactive site in 1H-indazoles. chim.it However, with the C3 position blocked by a bromine atom, electrophiles would be directed to the carbocyclic ring. The directing effects of the existing halogens and the fused pyrazole (B372694) ring would determine the site of substitution, though as mentioned, the ring is likely to be highly deactivated.

Detailed Mechanistic Elucidation of Key Transformations

While specific mechanistic studies for this compound are not available, general mechanisms for key indazole reactions can be considered.

Reaction Intermediates Identification and Characterization

In electrophilic substitution reactions on the indazole ring, the formation of a sigma complex (arenium ion) is a key intermediate. The stability of this intermediate, which is influenced by the substituents, determines the reaction rate and regioselectivity. For nucleophilic reactions, particularly those involving the nitrogen atoms, the initial step is often deprotonation to form an indazolide anion. This anion is a resonance-stabilized intermediate.

In metal-catalyzed cross-coupling reactions, which are common for halogenated heterocycles, the mechanism typically involves oxidative addition of the carbon-halogen bond to a low-valent metal catalyst, followed by transmetalation and reductive elimination. The identification and characterization of the organometallic intermediates in such catalytic cycles would be crucial for understanding the reaction mechanism.

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insights into the energy barriers and geometries of the transition states of a reaction. For reactions such as N-alkylation, DFT calculations can help to elucidate why one isomer (N1 or N2) is favored over the other by comparing the activation energies of the respective transition states. beilstein-journals.org

In the context of catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings at the C3-bromo position, transition state analysis would involve modeling the interaction of the indazole substrate with the metal catalyst and the other reagents. These calculations can reveal the key interactions that stabilize the transition state and control the stereoselectivity of the reaction.

Tautomeric Equilibria in 1H-Indazole Systems and Their Impact on Reactivity

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org The 1H-tautomer is generally the more stable and predominant form. beilstein-journals.orgnih.gov The position of this equilibrium can be influenced by substituents, solvent, and temperature.

Experimental Determination of Tautomeric Preferences

The experimental investigation of tautomerism in substituted indazoles typically relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography. These methods provide direct evidence of the predominant tautomeric form in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium of indazoles in solution. bohrium.comresearchgate.net Key aspects of this analysis would involve:

¹H NMR: The chemical shift of the N-H proton is a primary indicator. The 1H-tautomer and the 2H-tautomer would exhibit distinct N-H signals. Furthermore, the coupling patterns and chemical shifts of the aromatic protons on the benzene ring would differ between the two tautomers due to the different electronic environments.

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3, C7a, and C3a, are sensitive to the position of the proton and can be used to distinguish between the 1H and 2H forms.

¹⁵N NMR: This technique provides direct information about the nitrogen atoms. The chemical shifts of N1 and N2 would be significantly different in the two tautomers, offering unambiguous evidence of the proton's location.

Low-temperature NMR studies are often employed to slow down the rate of proton exchange between the tautomers, allowing for the observation and quantification of individual tautomeric species. The relative integrals of the signals corresponding to each tautomer would be used to determine the equilibrium constant (KT).

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. By precisely locating the positions of all atoms, including the hydrogen on the nitrogen of the pyrazole ring, this technique can unambiguously identify whether the compound crystallizes as the 1H or 2H tautomer. mdpi.comrsc.org This method is considered the gold standard for determining tautomeric structure in the crystalline phase.

Without access to specific experimental data for this compound, a data table for its tautomeric preferences cannot be constructed.

Computational Modeling of Tautomeric Stability

In the absence of experimental data, or to complement it, computational chemistry is a valuable tool for predicting the relative stabilities of tautomers. nih.gov Density Functional Theory (DFT) is a commonly used method for such investigations.

A typical computational study on the tautomerism of this compound would involve the following steps:

Geometry Optimization: The molecular structures of both the 1H and 2H tautomers would be optimized to find their lowest energy conformations.

Energy Calculations: The total electronic energies of the optimized structures would be calculated at a high level of theory and with a suitable basis set. The tautomer with the lower calculated energy is predicted to be the more stable.

Solvation Effects: To simulate the solution phase, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent on the tautomeric equilibrium.

Thermodynamic Analysis: Frequency calculations would be performed to obtain thermodynamic data, such as Gibbs free energy, which provides a more accurate prediction of the tautomeric equilibrium at a given temperature.

A representative data table from a computational study would typically include the calculated relative energies (in kJ/mol or kcal/mol) of the tautomers in the gas phase and in various solvents.

Table 1: Hypothetical Computational Results for Tautomeric Stability

| Tautomer | Gas Phase ΔE (kJ/mol) | ΔE in Toluene (kJ/mol) | ΔE in DMSO (kJ/mol) |

|---|---|---|---|

| 1H-3-Bromo-4-chloro-5-fluoro-indazole | 0.00 | 0.00 | 0.00 |

Note: The values in this table are placeholders as no specific computational studies for this compound were found.

Without specific research findings, a definitive and scientifically accurate discussion on the reactivity and mechanistic investigations of this compound, as it pertains to its tautomerism, cannot be provided.

No Publicly Available Computational Studies on this compound Found

Despite a comprehensive search for computational and theoretical chemistry data on this compound, no specific studies detailing its quantum chemical calculations, molecular orbital analysis, or electrostatic potential were identified in the public domain.

While the methodologies outlined for such an analysis are standard in computational chemistry, their application and the resulting data are unique to each specific molecule. The generation of scientifically accurate information regarding the geometry optimization, electronic structure, spectroscopic predictions, and reactivity of this compound requires dedicated research employing sophisticated software and theoretical models.

The requested article structure, focusing on Density Functional Theory (DFT), ab initio methods, and analyses of molecular orbitals (HOMO/LUMO) and electrostatic potentials, necessitates precise data that can only be obtained through such targeted computational studies. These studies produce specific values for bond lengths, bond angles, orbital energies, and charge distributions that are fundamental to understanding the molecule's chemical behavior.

At present, it appears that research detailing these specific computational parameters for this compound has not been published or made publicly accessible. Therefore, providing a thorough and scientifically accurate article that adheres to the requested outline and includes detailed data tables is not possible.

Computational and Theoretical Chemistry of 3 Bromo 4 Chloro 5 Fluoro 1h Indazole

Reaction Pathway Modeling and Activation Energy Calculations

Theoretical chemistry provides powerful tools for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the factors that control chemical reactivity. For a molecule like 3-Bromo-4-chloro-5-fluoro-1H-indazole, computational modeling could be employed to investigate various transformations, such as N-alkylation, cross-coupling reactions, or further functionalization of the indazole ring.

Reaction pathway modeling, typically using Density Functional Theory (DFT) methods, would involve mapping the potential energy surface of a given reaction. This process identifies the structures of reactants, transition states, intermediates, and products. From this information, activation energies (the energy barriers that must be overcome for a reaction to occur) can be calculated. Lower activation energies indicate more favorable reaction pathways. Such calculations are crucial for optimizing reaction conditions, including temperature, catalysts, and solvents, to improve product yields and selectivity.

While no specific activation energy calculations for reactions involving this compound have been reported, studies on other substituted indazoles demonstrate the utility of this approach. For instance, DFT calculations have been used to understand the regioselectivity of N-alkylation in indazoles, explaining why substitution occurs at the N1 versus the N2 position under different conditions.

Many reactions involving indazoles can result in multiple isomers. Computational chemistry is instrumental in predicting which isomer is likely to be the major product.

Regioselectivity: In the case of this compound, electrophilic attack or substitution could occur at different positions on the indazole ring. By calculating the energies of the possible intermediates and transition states for each pathway, the most likely site of reaction can be predicted. Factors such as electronic effects (electron-donating or -withdrawing nature of the substituents) and steric hindrance play a key role and can be quantified through computational models.

Stereoselectivity: For reactions that can produce chiral molecules, computational methods can predict which stereoisomer will be formed preferentially. This is particularly relevant when the indazole derivative interacts with a chiral catalyst or reagent. By modeling the diastereomeric transition states, the energy difference between them can be calculated, which directly relates to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

Computational chemistry is widely used to investigate the mechanisms of catalyzed reactions. If this compound were to be used in a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig coupling), DFT calculations could be used to:

Elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

Determine the geometry and electronic structure of the catalytic intermediates.

Understand how the ligands on the metal center influence the reactivity and selectivity of the reaction.

Predict the most effective catalyst for a desired transformation.

These studies provide atomic-level insights that are often difficult to obtain through experimental methods alone and can guide the development of more efficient and selective catalytic systems.

Spectroscopic Property Prediction (NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the characterization and identification of newly synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. nih.gov These shielding tensors can then be converted into chemical shifts (δ) that can be directly compared with experimental NMR spectra. Accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound would be invaluable for confirming its structure and assigning the peaks in its experimental spectra. General studies on substituted indazoles have shown good correlation between GIAO-calculated and experimental chemical shifts. nih.gov

IR Frequencies: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Computational methods can calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as a C-H stretch, a C=C bend, or a ring deformation. This information is extremely useful for interpreting experimental IR spectra. For this compound, DFT calculations could predict the frequencies associated with the vibrations of the indazole core and the C-Br, C-Cl, and C-F bonds. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Below is a hypothetical table illustrating the type of data that would be generated from a computational study on the IR frequencies of this compound. Note: These are example values and not the result of an actual calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3450 | Medium |

| Aromatic C-H Stretch | 3100 | Weak |

| Aromatic C=C Stretch | 1620 | Strong |

| Aromatic C=C Stretch | 1580 | Medium |

| C-F Stretch | 1250 | Strong |

| C-Cl Stretch | 780 | Medium |

| C-Br Stretch | 650 | Weak |

Chemical Applications of 1h Indazole Scaffolds Excluding Biological Functions

Role as Building Blocks in Organic Synthesis

The inherent reactivity and structural features of the 1H-indazole ring system make it a valuable building block for the construction of more complex molecular architectures.

Precursors for Complex Polycyclic Heterocycles

Substituted 1H-indazoles serve as versatile precursors for the synthesis of a wide array of complex polycyclic heterocyclic systems. The functional groups on the indazole ring can be strategically manipulated to undergo various cyclization reactions, leading to the formation of novel fused ring systems. For instance, the C-3 position of the 1H-indazole is a common site for functionalization, allowing for the introduction of various substituents that can participate in subsequent ring-forming reactions.

A notable example involves the use of 3-amino-1H-indazole derivatives in cascade reactions. These compounds can react with 3-oxo-3-arylpropanenitriles and aromatic aldehydes under metal-free conditions to afford pyrimido[1,2-b]indazole-3-carbonitrile derivatives. samipubco.com This transformation highlights the utility of the indazole scaffold in diversity-oriented synthesis to create complex heterocyclic libraries.

While specific examples detailing the use of 3-Bromo-4-chloro-5-fluoro-1H-indazole as a direct precursor for complex polycyclic heterocycles are not extensively documented in publicly available literature, its structure suggests significant potential. The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, which could then be utilized in intramolecular cyclizations to construct fused heterocyclic systems. The chloro and fluoro substituents on the benzene (B151609) ring can also influence the reactivity and regioselectivity of these transformations.

Ligands in Catalysis and Coordination Chemistry

The nitrogen atoms in the pyrazole (B372694) ring of 1H-indazole derivatives make them excellent ligands for a variety of metal ions. This property has been exploited in the fields of catalysis and coordination chemistry. The coordination behavior of indazole ligands can be tuned by the substituents on the indazole core, influencing the geometry and electronic properties of the resulting metal complexes.

For example, 4,5,6,7-tetrahydro-1H-indazole has been shown to form coordination compounds with Cu(II), Co(II), and Ag(I), affording complexes with different geometries depending on the metal and counter-ion. nih.govresearchgate.net Furthermore, indazole-based phosphine (B1218219) ligands have been synthesized and successfully applied in gold(I) catalysis. researchgate.net The electronic properties of these ligands can be readily modulated, for instance, by methylation of the indazole backbone, which influences the catalytic activity of the corresponding gold(I) complex. researchgate.net

Although direct applications of this compound as a ligand in catalysis are not widely reported, its structure presents intriguing possibilities. The nitrogen atoms can coordinate to a metal center, while the bromo, chloro, and fluoro substituents could modulate the electronic properties of the resulting catalyst, potentially enhancing its activity or selectivity. The bromine atom could also serve as a handle for the introduction of other coordinating groups, leading to the formation of bidentate or multidentate ligands.

Applications in Materials Science

The unique photophysical and electronic properties of the 1H-indazole scaffold have led to its exploration in the development of advanced materials.

Organic Semiconductors and Optoelectronic Materials (e.g., OLEDs, DSSCs)

Derivatives of 1H-indazole are being investigated for their potential use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The aromatic and electron-rich nature of the indazole ring, combined with the ability to introduce various electron-donating and electron-withdrawing groups, allows for the fine-tuning of their electronic and photoluminescent properties.

In the context of OLEDs, imidazole (B134444) derivatives, which share a similar five-membered nitrogen-containing ring with indazoles, have been utilized in the design of bipolar blue-emitting materials. nih.gov The combination of electron-donating and electron-accepting moieties within the same molecule can lead to materials with efficient charge transport and emission properties. While specific research on this compound in OLEDs is limited, its halogenated benzene ring could influence the electronic properties and potentially lead to materials with desirable characteristics for optoelectronic applications.

For DSSCs, organic dyes based on various heterocyclic systems are crucial for light harvesting. While there is more research on imidazole-based dyes, the fundamental principles can be extended to indazole scaffolds. nih.gov The donor-π-acceptor (D-π-A) architecture is a common design for sensitizer (B1316253) dyes, and the 1H-indazole moiety could potentially serve as a component of the π-conjugated bridge or as an anchoring group to the semiconductor surface. The electron-withdrawing nature of the bromo, chloro, and fluoro substituents in this compound could be leveraged in the design of acceptor units in such dyes.

Advanced Functional Materials Development

The versatility of the 1H-indazole scaffold extends to the development of other advanced functional materials. Coordination polymers and metal-organic frameworks (MOFs) incorporating indazole-based ligands have been synthesized, exhibiting interesting structural and photoluminescent properties. For example, coordination polymers based on group 12 metals and 1H-indazole-6-carboxylic acid have been reported to have structures ranging from double chains to 3D networks with ligand-centered photoluminescence. mdpi.com

The ability to introduce multiple functional groups onto the 1H-indazole core, as exemplified by this compound, provides a platform for creating multifunctional materials. These substituents can be used to tune the material's properties, such as its porosity, thermal stability, and sensory capabilities.

Development of Chemical Probes and Research Reagents

While the primary focus of this article is on non-biological chemical applications, it is worth noting that the principles of molecular recognition and reactivity inherent in the 1H-indazole scaffold also make it a valuable tool in chemical biology for the development of chemical probes and research reagents. The ability to functionalize the indazole core at various positions allows for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of biomolecules. The specific substitution pattern of this compound, with its distinct electronic and steric properties, could be exploited in the design of highly specific probes for investigating cellular processes, though this area remains to be extensively explored.

Future Research Directions and Emerging Trends in Halogenated Indazole Chemistry

Novel Synthetic Methodologies for Site-Specific Polyhalogenation

The synthesis of polyhalogenated indazoles, such as 3-Bromo-4-chloro-5-fluoro-1H-indazole, demands precise control over the regioselectivity of halogen introduction. Future research is moving beyond traditional, often harsh, halogenating agents like elemental bromine (Br₂) toward more sophisticated and site-specific methods. rsc.orgnih.gov

A significant trend is the development of metal-free, direct C-H halogenation techniques. rsc.orgnih.gov These methods often employ N-halosuccinimides (e.g., NBS for bromination, NCS for chlorination) and allow for the selective synthesis of mono-, poly-, and even hetero-halogenated products simply by fine-tuning the reaction conditions. rsc.orgnih.govresearchgate.net For instance, researchers have successfully developed a metal-free method for synthesizing various mono- and poly-halogenated 2H-indazoles with moderate to excellent yields. rsc.org This approach offers high selectivity and good functional group tolerance. rsc.org

Emerging energy sources are also being harnessed to drive these transformations. Ultrasound-assisted synthesis represents a novel approach, using acoustic cavitation to accelerate reactions and provide site-specific C-H bond cleavage for bromination under mild conditions. nih.gov Similarly, electrochemical methods are gaining traction as they avoid the need for external chemical oxidants and can use simple sodium halides (NaX) as the halogen source. researchgate.netresearchgate.net These innovative strategies are crucial for accessing complex halogenation patterns efficiently and selectively. chim.it

| Methodology | Halogen Source | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Metal-Free C-H Halogenation | N-Halosuccinimide (NBS, NCS) | High regioselectivity, metal-free, tunable for poly-halogenation. | Ethanol (B145695) or Water, 50-95 °C. | rsc.orgnih.gov |

| Ultrasound-Assisted Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Rapid reaction times (e.g., 30 min), mild conditions, energy-efficient. | Ethanol, 40 °C, ultrasonic irradiation. | nih.gov |

| Electrochemical Halogenation | Sodium Halides (NaCl, NaBr) | Catalyst- and oxidant-free, environmentally friendly, high functional-group compatibility. | Acetonitrile (B52724)/Water, constant current. | researchgate.netresearchgate.net |

| Visible Light Photocatalysis | Varies (e.g., Radical Precursors) | Uses a clean energy source, operates under mild conditions, enables novel reaction pathways. | Metal or organic photocatalyst, blue LEDs. | rsc.org |

Advanced Mechanistic Insights into Complex Indazole Reactivity

Understanding the underlying mechanisms of indazole reactions is paramount for developing more efficient and selective syntheses. The future of this area lies in the deep integration of experimental studies with high-level computational chemistry.

Density Functional Theory (DFT) calculations are becoming indispensable for mapping reaction pathways, identifying transition states, and explaining observed regioselectivity. nih.gov For example, DFT has been used to rationalize the N1- versus N2-alkylation of indazoles by evaluating chelation effects and non-covalent interactions that guide the reaction outcome. beilstein-journals.orgsemanticscholar.org Such computational studies can predict the most likely sites of reaction on a complex scaffold like this compound, saving significant experimental effort. researchgate.net

Experimental mechanistic studies are also evolving. The use of radical scavengers such as TEMPO has helped to determine whether a reaction proceeds through a radical or an ionic pathway. nih.gov Advanced spectroscopic techniques, like in-situ NMR, can track the formation of intermediates and provide a more detailed picture of the reaction progress. The combination of these experimental probes with theoretical calculations provides a powerful toolkit for unraveling the mechanisms of complex transformations, such as transition-metal-catalyzed C-H functionalization and cyclization reactions used to build the indazole core itself. nih.govnih.govacs.org

Integration of Machine Learning and AI in Indazole Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of complex molecules like halogenated indazoles. These tools can analyze vast datasets of chemical reactions to predict outcomes and suggest novel synthetic routes. illinois.edu

Furthermore, ML is being applied to predict the regioselectivity of reactions with high accuracy. rsc.org For a molecule with multiple potential reaction sites, such as an indazole with several different C-H bonds, an ML model can predict which site is most likely to react under specific conditions. optibrium.com This predictive power enables efficient in silico screening of substrates and reaction conditions, reducing the need for extensive trial-and-error experimentation and accelerating the discovery of new functional molecules. rsc.org

| Application Area | AI/ML Technique | Objective | Impact | Reference |

|---|---|---|---|---|

| Retrosynthesis Planning | Sequence-to-Sequence (Seq2Seq) Models, Transfer Learning | Predict multi-step synthetic routes for novel heterocycles. | Accelerates synthesis design; suggests non-intuitive pathways. | acs.orgnih.gov |

| Regioselectivity Prediction | Graph Neural Networks (GNNs), Gradient Boosting Machines | Predict the major product in reactions with multiple possible outcomes (e.g., electrophilic substitution). | Reduces experimental screening; improves reaction efficiency. | rsc.org |

| Reaction Outcome Prediction | Transformer-based Architectures | Predict yield, success, or failure of a proposed reaction. | Prioritizes high-yield reactions for synthesis. | chemcopilot.com |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict biological activity or physicochemical properties based on molecular structure. | Guides the design of molecules with desired properties. | illinois.edu |

Exploration of Unique Chemical Properties Arising from Specific Halogen Patterns

The precise arrangement of different halogens on an indazole ring creates a unique electronic and steric profile, which is an active area of research. The properties of a molecule like this compound are not merely an average of its constituent halogens; rather, they arise from the interplay between them.

Halogen atoms significantly alter the electronic properties of the indazole core, influencing the acidity of the N-H proton and the electron density at various carbon atoms. researchgate.net This, in turn, affects the molecule's reactivity in subsequent functionalization steps. For example, in palladium-catalyzed cross-coupling reactions, the C-Br bond is typically more reactive than the C-Cl bond, allowing for selective modification at the C3 position. mdpi.com The fluorine at C5 further modulates the reactivity of the entire benzene (B151609) portion of the molecule.

An emerging area of interest is the study of non-covalent interactions, particularly halogen bonding. The electropositive region (σ-hole) on a halogen atom can interact with a Lewis base. In a polyhalogenated system, these interactions can influence crystal packing, molecular conformation, and binding to biological targets. The specific pattern of bromine, chlorine, and fluorine provides a rich platform for studying these subtle but powerful interactions, which are increasingly being exploited in drug design and materials science.

Sustainable and Green Chemistry Approaches in Indazole Synthesis

There is a strong and growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of indazoles and their halogenated derivatives. nih.gov Future research will continue to focus on minimizing waste, avoiding hazardous materials, and reducing energy consumption.

Key trends in this area include:

Benign Solvents: A major push involves replacing traditional organic solvents with greener alternatives. Water and ethanol have already been shown to be effective solvents for certain metal-free halogenation reactions. rsc.org

Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without a catalyst or that use earth-abundant, non-toxic catalysts is a high priority. Metal-free C-H functionalization is a prime example of this trend. nih.govresearchgate.net

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of atoms from the reactants into the final product. Difunctionalization and domino reactions, where multiple bonds are formed in a single operation, are powerful tools for improving atom economy. acs.orgorganic-chemistry.org

These green chemistry principles are not only environmentally responsible but also often lead to more cost-effective and safer manufacturing processes, a critical consideration for the large-scale production of indazole-based compounds. rsc.org

Q & A

Q. Methodological Approach :

- Base and Solvent Selection : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or THF are commonly used for indazole halogenation reactions. For example, NaH in DMF efficiently facilitates nucleophilic substitution in brominated indazoles .

- Temperature Control : Stepwise heating (e.g., 60–80°C) minimizes side reactions like dehalogenation.

- Monitoring : Use TLC or HPLC to track reaction progress and optimize time (typically 12–24 hrs).

What purification strategies ensure high purity of this compound?

Q. Methodological Approach :

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) resolves halogenated byproducts .

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity, as seen in structurally similar indazoles .

How do substituent positions (Br, Cl, F) influence the biological activity of this compound?

Q. Advanced SAR Analysis :

- Regiochemical Impact : Fluorine at C5 and bromine at C3 (as in 5-Bromo-6-fluoro-3-methyl-1H-indazole) enhance kinase inhibition due to electron-withdrawing effects. Compare activity of analogs with varying substituent positions .

- Experimental Design : Synthesize derivatives (e.g., 3-Bromo-4-fluoro-5-chloro variants) and test against cancer cell lines (e.g., IC₅₀ assays).

What computational methods predict target interactions for this compound?

Q. Advanced Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., JAK2 or EGFR) from the PDB. The trifluoromethyl group in analogs like 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole shows strong hydrophobic binding .

- DFT Calculations : Analyze electrostatic potential maps to predict reactive sites for electrophilic substitutions .

How to resolve contradictions in reactivity data caused by halogen electronegativity differences?

Q. Data Contradiction Analysis :

- Competitive Reactivity : Chlorine (C4) may sterically hinder nucleophilic attacks at C3-Br. Compare kinetics via NMR monitoring in DMSO-d₆ .

- Electronic Effects : Fluorine’s high electronegativity at C5 could deactivate the indazole ring, reducing bromine’s lability. Use Hammett plots to quantify substituent effects .

Which analytical techniques confirm the structure of this compound?

Q. Basic Characterization :

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., C5-F causes deshielding at δ 160–165 ppm for adjacent protons) .

- HRMS : Exact mass verification (e.g., [M+H]+ for C₇H₃BrClFN₂: calc. 280.89) .

What challenges arise when scaling up synthesis of this compound?

Q. Advanced Process Chemistry :

- Exothermic Reactions : Halogenation steps may require controlled addition of reagents (e.g., NBS in batches) to prevent thermal runaway .

- Solvent Recovery : DMF recycling via distillation reduces costs but demands purity checks via GC .

How does pH affect the stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.